Cas no 79887-14-2 (4-Ethoxyphenylacetylene)

4-Ethoxyphenylacetylene structure
4-Ethoxyphenylacetylene structure
Nombre del producto:4-Ethoxyphenylacetylene
Número CAS:79887-14-2
MF:C10H10O
Megavatios:146.185802936554
MDL:MFCD00173880
CID:60148
PubChem ID:2775124

4-Ethoxyphenylacetylene Propiedades químicas y físicas

Nombre e identificación

    • 1-Ethoxy-4-eth-1-ynylbenzene
    • 4-Ethoxyphenylacetylene
    • 1-Ethoxy-4-ethynylbenzene
    • p-Ethoxyethynylbenzene
    • 1-ETHYNYL-4-ETHOXYBENZENE
    • 4-ETHOXY-1-ETHYNYL-BENZENE
    • 4-Ethoxyethynylbenzene
    • 4-ethoxylphenylacetylene
    • 4'-ETHOXYPHENYL ACETYLENE
    • Benzene,1-ethoxy-4-ethynyl
    • 1-ethoxy-4-ethynyl-benzene
    • 4-Ethynylphenetole
    • Benzene, 1-ethoxy-4-ethynyl-
    • 4'-Ethoxyphenylacetylene
    • KSC493G5N
    • FRGNOZUOTHMJSC-UHFFFAOYSA-N
    • 4-ethoxyphenylacetylene, AldrichCPR
    • SBB064838
    • 1-Ethoxy-4-ethynylbenzene (ACI)
    • (4-Ethoxyphenyl)acetylene
    • (4-Ethyloxyphenyl)acetylene
    • (p-Ethoxyphenyl)acetylene
    • 4-Ethynylethoxybenzene
    • MDL: MFCD00173880
    • Renchi: 1S/C10H10O/c1-3-9-5-7-10(8-6-9)11-4-2/h1,5-8H,4H2,2H3
    • Clave inchi: FRGNOZUOTHMJSC-UHFFFAOYSA-N
    • Sonrisas: C#CC1C=CC(OCC)=CC=1

Atributos calculados

  • Calidad precisa: 146.07300
  • Masa isotópica única: 146.073
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 3
  • Complejidad: 146
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 9.2
  • Xlogp3: 2.7
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless or yellow liquid.
  • Denso: 0.99
  • Punto de ebullición: 214.8℃ at 760 mmHg
  • Punto de inflamación: 76.2°C
  • índice de refracción: 1.5520 to 1.5560
  • PSA: 9.23000
  • Logp: 2.06660
  • Disolución: It is almost insoluble in water and miscible with acetone and ethanol.

4-Ethoxyphenylacetylene Información de Seguridad

  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S22; S24/25
  • Rtecs:AM9625000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:0-10°C
  • Términos de riesgo:R22

4-Ethoxyphenylacetylene Datos Aduaneros

  • Código HS:29147090
  • Datos Aduaneros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Ethoxyphenylacetylene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200905-5g
4-Ethoxyphenylacetylene
79887-14-2 98%
5g
¥115.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200905-25g
4-Ethoxyphenylacetylene
79887-14-2 98%
25g
¥442.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CZ645-5g
4-Ethoxyphenylacetylene
79887-14-2 97%
5g
¥136.0 2022-05-30
abcr
AB152234-5 g
4-Ethoxyphenylacetylene, 97%; .
79887-14-2 97%
5 g
€76.00 2023-07-20
abcr
AB152234-25 g
4-Ethoxyphenylacetylene, 97%; .
79887-14-2 97%
25 g
€161.00 2023-07-20
eNovation Chemicals LLC
D379866-1kg
4-Ethoxyphenylacetylene
79887-14-2 97%
1kg
$1580 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200905-100g
4-Ethoxyphenylacetylene
79887-14-2 98%
100g
¥1599.00 2024-07-28
Enamine
EN300-102634-0.25g
1-ethoxy-4-ethynylbenzene
79887-14-2 95%
0.25g
$19.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200905-500g
4-Ethoxyphenylacetylene
79887-14-2 98%
500g
¥5362.00 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY020512-5g
4-Ethynylphenetole
79887-14-2 ≥97%
5g
¥89.00 2024-07-10

4-Ethoxyphenylacetylene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
2.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  20 h, 45 °C
3.1 Reagents: Sodium acetate Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, rt
Referencia
Synthesis of diphenyl-diacetylene-based nematic liquid crystals and their high birefringence properties
Arakawa, Yuki; et al, Journal of Materials Chemistry, 2012, 22(17), 8394-8398

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  60 °C; 5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, < 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  1 h, rt; 7 h, reflux
2.2 Solvents: Isopropanol ;  1 h, reflux; reflux → rt
2.3 Solvents: Water ;  2 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals
Zhao, Yang; et al, Molecular Crystals and Liquid Crystals, 2022, 744(1), 1-10

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ;  < 20 °C; 4 h, < 20 °C
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  60 °C; 5 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, < 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  1 h, rt; 7 h, reflux
3.2 Solvents: Isopropanol ;  1 h, reflux; reflux → rt
3.3 Solvents: Water ;  2 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals
Zhao, Yang; et al, Molecular Crystals and Liquid Crystals, 2022, 744(1), 1-10

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide
1.2 Solvents: Water
2.1 Reagents: Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Piperidine
2.2 Solvents: Diethyl ether ,  Water
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Solvents: Water
Referencia
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes by Stille Coupling
Godt, Adelheid, Journal of Organic Chemistry, 1997, 62(21), 7471-7474

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, rt
Referencia
Synthesis of diphenyl-diacetylene-based nematic liquid crystals and their high birefringence properties
Arakawa, Yuki; et al, Journal of Materials Chemistry, 2012, 22(17), 8394-8398

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  1 h, rt; 7 h, reflux
1.2 Solvents: Isopropanol ;  1 h, reflux; reflux → rt
1.3 Solvents: Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals
Zhao, Yang; et al, Molecular Crystals and Liquid Crystals, 2022, 744(1), 1-10

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Chloroform ;  18 h, rt
Referencia
Unusual design strategy for a stable and soluble high-molecular-weight copper(I) arylacetylide polymer
Jiang, Li; et al, Chemical Communications (Cambridge, 2021, 57(90), 12004-12007

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Manganese oxide (MnO2) Solvents: Diethyl ether
Referencia
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes by Stille Coupling
Godt, Adelheid, Journal of Organic Chemistry, 1997, 62(21), 7471-7474

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Solvents: Water
Referencia
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes by Stille Coupling
Godt, Adelheid, Journal of Organic Chemistry, 1997, 62(21), 7471-7474

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Piperidine
1.2 Solvents: Water
2.1 Reagents: Potassium hydroxide ,  Manganese oxide (MnO2) Solvents: Diethyl ether
Referencia
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes by Stille Coupling
Godt, Adelheid, Journal of Organic Chemistry, 1997, 62(21), 7471-7474

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  20 h, 45 °C
2.1 Reagents: Sodium acetate Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, rt
Referencia
Synthesis of diphenyl-diacetylene-based nematic liquid crystals and their high birefringence properties
Arakawa, Yuki; et al, Journal of Materials Chemistry, 2012, 22(17), 8394-8398

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Potassium trimethylsilanolate Solvents: Dimethyl sulfoxide ;  6 h, 70 °C
Referencia
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes
Yao, Wubing; et al, Journal of Organic Chemistry, 2018, 83(4), 2250-2255

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Piperidine
1.2 Solvents: Diethyl ether ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Solvents: Water
Referencia
Synthesis of Unsymmetrical 1,4-Diarylbutadiynes by Stille Coupling
Godt, Adelheid, Journal of Organic Chemistry, 1997, 62(21), 7471-7474

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt → 50 °C
1.2 50 °C; 7 h, 60 - 70 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ;  < 20 °C; 4 h, < 20 °C
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  60 °C; 5 h, 60 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, < 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  1 h, rt; 7 h, reflux
4.2 Solvents: Isopropanol ;  1 h, reflux; reflux → rt
4.3 Solvents: Water ;  2 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals
Zhao, Yang; et al, Molecular Crystals and Liquid Crystals, 2022, 744(1), 1-10

4-Ethoxyphenylacetylene Raw materials

4-Ethoxyphenylacetylene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79887-14-2)4-Ethoxyphenylacetylene
A1203938
Pureza:99%
Cantidad:100g
Precio ($):232.0